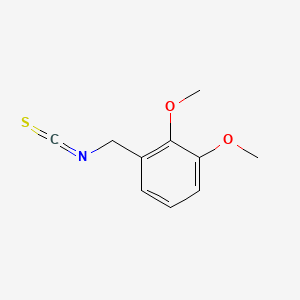

2,3-Dimethoxybenzyl isothiocyanate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(isothiocyanatomethyl)-2,3-dimethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2S/c1-12-9-5-3-4-8(6-11-7-14)10(9)13-2/h3-5H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLXLDIINPAOCAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)CN=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90188508 | |

| Record name | 2,3-Dimethoxybenzyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90188508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34964-55-1 | |

| Record name | 2,3-Dimethoxybenzyl isothiocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034964551 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Dimethoxybenzyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90188508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 34964-55-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,3-Dimethoxybenzyl Isothiocyanate for Researchers and Drug Development Professionals

Abstract

2,3-Dimethoxybenzyl isothiocyanate is a member of the isothiocyanate (ITC) class of organic compounds, characterized by the reactive -N=C=S functional group. Isothiocyanates are of significant interest to the scientific community, particularly in drug discovery, due to their prevalence in cruciferous vegetables and their wide range of biological activities, including potent anticancer, anti-inflammatory, and antimicrobial properties.[1][2] This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of this compound (CAS No. 34964-55-1). It details methodologies for its synthesis and purification, outlines critical safety and handling procedures, and explores its potential therapeutic applications by drawing insights from the well-characterized activities of its structural analog, benzyl isothiocyanate. This document is intended to serve as a foundational resource for researchers engaged in medicinal chemistry, pharmacology, and novel therapeutic development.

Physicochemical Properties

This compound is a substituted aromatic isothiocyanate. Its core structure consists of a benzyl group functionalized with two methoxy groups at the 2 and 3 positions of the phenyl ring and the characteristic isothiocyanate moiety attached to the benzylic carbon. The presence of the electron-donating methoxy groups and the highly electrophilic isothiocyanate group dictates its physical and chemical behavior. A summary of its key properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source / Notes |

| IUPAC Name | 1-(isothiocyanatomethyl)-2,3-dimethoxybenzene | [3] |

| CAS Number | 34964-55-1 | [4][5] |

| Molecular Formula | C₁₀H₁₁NO₂S | [6] |

| Molecular Weight | 209.27 g/mol | [6] |

| Appearance | Liquid (at room temperature) | [7] |

| Boiling Point | 127 °C at 5 mmHg | [4] |

| Solubility (log₁₀WS) | -2.94 (in mol/L) | [8] (Calculated) |

| Octanol/Water Coeff. (logP) | 2.307 | [8] (Calculated) |

| Purity | Typically ≥98% | [7] |

| Storage Temperature | 2-8°C | [7] |

Spectroscopic Profile

Mass Spectrometry (MS)

In electron ionization mass spectrometry (EI-MS), this compound is expected to show a molecular ion (M⁺) peak at m/z = 209. The primary fragmentation pathway would involve the cleavage of the benzylic C-N bond, leading to a highly stable 2,3-dimethoxybenzyl cation at m/z = 151. This fragment would likely be the base peak in the spectrum. Another significant fragment could arise from the loss of the entire isothiocyanate group (-NCS), also resulting in the m/z = 151 cation. The NIST Chemistry WebBook confirms the availability of mass spectrum data for this compound.[9]

Infrared Spectroscopy (IR)

The IR spectrum provides clear evidence of the key functional groups. The most characteristic absorption is a very strong, sharp band between 2050 and 2150 cm⁻¹ , corresponding to the asymmetric stretching vibration of the isothiocyanate (-N=C=S) group.[10] Other expected signals include C-H stretching from the aromatic ring (around 3000-3100 cm⁻¹) and the aliphatic CH₂ and CH₃ groups (2850-3000 cm⁻¹), C=C stretching from the aromatic ring (1450-1600 cm⁻¹), and strong C-O stretching from the methoxy groups (around 1250 cm⁻¹). The NIST Chemistry WebBook also indicates the availability of IR spectrum data.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is predicted to show four distinct signals:

-

A multiplet or two distinct signals in the aromatic region (~6.8-7.1 ppm ) corresponding to the three protons on the substituted phenyl ring.

-

A singlet at approximately 4.7 ppm for the two benzylic protons (-CH₂-NCS). The chemical shift is influenced by the adjacent electron-withdrawing isothiocyanate group.

-

Two distinct singlets, each integrating to three protons, for the two methoxy groups (-OCH₃) around 3.8-3.9 ppm .

¹³C NMR: The carbon NMR spectrum is expected to display ten signals:

-

Aromatic Carbons: Six signals in the range of ~110-155 ppm . The carbons directly attached to the methoxy groups (C2, C3) will be significantly deshielded, appearing further downfield (~148-153 ppm).

-

Isothiocyanate Carbon (-N=C=S): This carbon typically appears between 130-140 ppm . It is important to note that the signal for the isothiocyanate carbon is often very broad and of low intensity due to the quadrupolar relaxation effects of the adjacent ¹⁴N nucleus, making it difficult to observe.[11]

-

Benzylic Carbon (-CH₂-NCS): A signal around 48-50 ppm .

-

Methoxy Carbons (-OCH₃): Two distinct signals around 56-62 ppm . Aromatic methoxy groups ortho to other substituents can sometimes show a downfield shift towards ~62 ppm.[12]

Chemical Properties and Reactivity

The chemistry of this compound is dominated by the electrophilic nature of the central carbon atom in the -N=C=S group. This carbon is highly susceptible to nucleophilic attack.

-

Reaction with Amines: It readily reacts with primary and secondary amines to form the corresponding thiourea derivatives. This reaction is often used for derivatization or as a mechanism of biological action, where ITCs can conjugate with amine groups in amino acids like lysine.[13]

-

Reaction with Thiols: The reaction with thiols (e.g., cysteine residues in proteins or glutathione) is particularly relevant to its biological activity. This proceeds via nucleophilic attack of the sulfur atom on the ITC carbon, forming a dithiocarbamate adduct.[11] This covalent modification of proteins is a primary mechanism by which ITCs exert their cellular effects.

-

Hydrolytic Stability: Like other benzylic isothiocyanates, it is susceptible to hydrolysis, especially under heating in aqueous conditions. Depending on the substitution pattern of the aromatic ring, the degradation product can be the corresponding alcohol (2,3-dimethoxybenzyl alcohol) or amine (2,3-dimethoxybenzylamine).[14] This instability is a critical consideration for formulation and in vivo studies.

Synthesis and Purification

The synthesis of isothiocyanates is well-established, most commonly proceeding from the corresponding primary amine.[15] A reliable method for preparing this compound is via the reaction of 2,3-dimethoxybenzylamine with a thiocarbonylating agent.

Rationale for Method Selection

While classic methods using the highly toxic thiophosgene are effective, modern approaches often favor safer alternatives. A two-step, one-pot synthesis using carbon disulfide (CS₂) followed by a desulfurizing agent is a common and robust choice. This avoids thiophosgene and provides good yields. The desulfurization step is key; reagents like 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate (DMT/NMM/TsO⁻) have been shown to be highly effective under mild conditions, including microwave assistance.[16]

Experimental Protocol: Synthesis from 2,3-Dimethoxybenzylamine

-

Formation of Dithiocarbamate Salt:

-

To a round-bottom flask, add 2,3-dimethoxybenzylamine (1.0 equiv.) and a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Add an organic base, such as triethylamine (Et₃N, 2.0-3.0 equiv.).

-

Cool the mixture in an ice bath (0 °C).

-

Add carbon disulfide (CS₂, 1.5-2.0 equiv.) dropwise with vigorous stirring.

-

Allow the reaction to stir at room temperature for 1-2 hours to form the intermediate triethylammonium dithiocarbamate salt.

-

-

Desulfurization to Isothiocyanate:

-

To the stirred mixture of the dithiocarbamate salt, add a desulfurizing agent such as cyanuric chloride (TCT) (0.5 equiv.) or ethyl chloroformate (1.0 equiv.) dropwise at 0 °C.

-

Let the reaction proceed at room temperature for 2-4 hours, monitoring by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

-

Work-up and Purification:

-

Quench the reaction by adding water.

-

Separate the organic layer and extract the aqueous layer with DCM (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

-

Caption: General workflow for the synthesis of this compound.

Safety and Handling

This compound is classified as a hazardous substance. Strict adherence to safety protocols is mandatory.

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4]

-

Personal Protective Equipment (PPE): Always handle in a certified chemical fume hood. Wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).

-

Handling: Avoid inhalation of vapors and contact with skin and eyes. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, typically at 2-8°C.[7]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Potential Applications in Research and Drug Development

While specific biological studies on this compound are not widely published, its structural analog, benzyl isothiocyanate (BITC) , is extensively researched and serves as a strong prognostic model for its potential therapeutic activities. BITC exhibits potent anticancer and anti-inflammatory effects by modulating key cellular signaling pathways.[1][17]

Anticancer Mechanism of Action

BITC is known to induce apoptosis (programmed cell death) in various cancer cell lines.[1] A primary mechanism involves the generation of intracellular Reactive Oxygen Species (ROS) .[18][19] This oxidative stress leads to mitochondrial dysfunction, the release of cytochrome c, and the activation of the caspase cascade, ultimately executing cell death. Furthermore, BITC can directly activate death receptors like DR4 and DR5 on the cell surface, initiating an extrinsic apoptotic pathway.[18]

Anti-inflammatory Mechanism of Action

Chronic inflammation is a key driver of many diseases, including cancer. BITC has demonstrated significant anti-inflammatory properties by inhibiting the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway .[14] In unstimulated cells, NF-κB is held inactive in the cytoplasm by an inhibitor protein, IκBα. Inflammatory stimuli, such as lipopolysaccharide (LPS), lead to the phosphorylation and degradation of IκBα, allowing NF-κB to translocate to the nucleus. There, it promotes the transcription of pro-inflammatory genes like iNOS, COX-2, and various cytokines (TNF-α, IL-6). BITC has been shown to prevent the degradation of IκBα, thereby blocking NF-κB nuclear translocation and suppressing the inflammatory response.

Caption: Potential anti-inflammatory mechanism via inhibition of the NF-κB pathway.

Given these established mechanisms for BITC, it is highly plausible that this compound would exhibit similar biological activities, making it a compelling candidate for further investigation in oncology and inflammatory disease research. The methoxy substituents may modulate its potency, selectivity, and pharmacokinetic properties, warranting dedicated study.

Conclusion

This compound is a reactive organic compound with a physicochemical and spectroscopic profile consistent with its structure. Standard synthetic routes are available for its preparation, though strict safety measures are required for its handling. While direct biological data is limited, the extensive research on its close analog, benzyl isothiocyanate, provides a strong scientific rationale for its exploration as a potential therapeutic agent, particularly for its anticancer and anti-inflammatory properties. This guide serves as a comprehensive starting point for scientists aiming to synthesize, characterize, and evaluate this promising molecule in drug discovery and development programs.

References

-

Cheméo. (n.d.). Chemical Properties of this compound (CAS 34964-55-1). Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]

-

Al-Sheddi, E. S., et al. (2024). Benzyl isothiocyanate exhibits antibacterial and antibiofilm activity against Fusobacterium nucleatum while preserving viability of human bone marrow mesenchymal stem cells: an in vitro study. Frontiers in Cellular and Infection Microbiology. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C10H11NO2S). Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]

-

PubChem. (n.d.). Benzyl Isothiocyanate. Retrieved from [Link]

-

Dinh, N. T. T., et al. (2021). Anticancer activities of dietary benzyl isothiocyanate: A comprehensive review. Journal of Functional Foods. Retrieved from [Link]

-

Kim, J. Y., et al. (2019). Benzyl Isothiocyanate Induces Apoptosis via Reactive Oxygen Species-Initiated Mitochondrial Dysfunction and DR4 and DR5 Death Receptor Activation in Gastric Adenocarcinoma Cells. Biomolecules. Retrieved from [Link]

-

Glaser, R., et al. (2015). Near-Silence of Isothiocyanate Carbon in 13C NMR Spectra. The Journal of Physical Chemistry A. Retrieved from [Link]

-

Huang, C. Y., et al. (2020). Benzyl Isothiocyanate Ameliorates High-Fat Diet-Induced Hyperglycemia by Enhancing Nrf2-Dependent Antioxidant Defense-Mediated IRS-1/AKT/TBC1D1 Signaling and GLUT4 Expression in Skeletal Muscle. Journal of Agricultural and Food Chemistry. Retrieved from [Link]

-

Sofrata, A., et al. (2011). Benzyl Isothiocyanate, a Major Component from the Roots of Salvadora Persica Is Highly Active against Gram-Negative Bacteria. PLoS ONE. Retrieved from [Link]

-

De Nicola, G. R., et al. (2013). Stability of benzylic-type isothiocyanates in hydrodistillation-mimicking conditions. Journal of Agricultural and Food Chemistry. Retrieved from [Link]

-

Sahu, R. K., et al. (2013). A simple and straightforward synthesis of phenyl isothiocyanates, symmetrical and unsymmetrical thioureas under ball mill. RSC Advances. Retrieved from [Link]

-

SpectraBase. (n.d.). 5-isothiocyanato-1,2,3-trimethoxybenzene. Retrieved from [Link]

-

Roman, G. (2015). Synthesis of Isothiocyanates: An Update. Current Organic Synthesis. Retrieved from [Link]

-

Kim, J. E., et al. (2009). Benzyl isothiocyanate exhibits anti-inflammatory effects in murine macrophages and in mouse skin. Journal of Molecular Medicine. Retrieved from [Link]

-

Agerbirk, N., et al. (2015). Derivatization of isothiocyanates and their reactive adducts for chromatographic analysis. Phytochemistry. Retrieved from [Link]

-

Kaiser, S. J., et al. (2024). Isothiocyanates in medicine: A comprehensive review on phenylethyl-, allyl-, and benzyl isothiocyanate. Pharmacological Research. Retrieved from [Link]

-

Szafranski, K., et al. (2020). Benzyl Isothiocyanate, a Vegetable-Derived Compound, Induces Apoptosis via ROS Accumulation and DNA Damage in Canine Lymphoma and Leukemia Cells. International Journal of Molecular Sciences. Retrieved from [Link]

-

Ares, J. J., et al. (1987). Synthesis and application of 13C enriched phenylisothiocyanate as a 13C NMR protein probe. Biochemical and Biophysical Research Communications. Retrieved from [Link]

-

FooDB. (n.d.). Showing Compound Methyl isothiocyanate (FDB012372). Retrieved from [Link]

-

PubChem. (n.d.). Benzoyl isothiocyanate. Retrieved from [Link]

-

Bagno, A., et al. (2013). Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. The Journal of Physical Chemistry A. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Enantio-differentiation of Molecules with Diverse Functionalities by a Single Probe - Supporting Information. Retrieved from [Link]

-

Yenagi, J., et al. (2012). 2-Methoxyphenyl isocyanate and 2-Methoxyphenyl isothiocyanate: conformers, vibration structure and multiplet Fermi resonance. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Isothiocyanates in medicine: A comprehensive review on phenylethyl-, allyl-, and benzyl-isothiocyanates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. PubChemLite - this compound (C10H11NO2S) [pubchemlite.lcsb.uni.lu]

- 4. This compound | 34964-55-1 [m.chemicalbook.com]

- 5. This compound [webbook.nist.gov]

- 6. labsolu.ca [labsolu.ca]

- 7. Cas 34964-55-1,this compound | lookchem [lookchem.com]

- 8. This compound (CAS 34964-55-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 9. This compound [webbook.nist.gov]

- 10. glaserr.missouri.edu [glaserr.missouri.edu]

- 11. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. scbt.com [scbt.com]

- 13. Benzyl Isothiocyanate Attenuates Inflammasome Activation in Pseudomonas aeruginosa LPS-Stimulated THP-1 Cells and Exerts Regulation through the MAPKs/NF-κB Pathway [mdpi.com]

- 14. scbt.com [scbt.com]

- 15. Benzyl Isothiocyanate Ameliorates High-Fat Diet-Induced Hyperglycemia by Enhancing Nrf2-Dependent Antioxidant Defense-Mediated IRS-1/AKT/TBC1D1 Signaling and GLUT4 Expression in Skeletal Muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. medchemexpress.com [medchemexpress.com]

- 17. Benzyl Isothiocyanate Induces Apoptosis via Reactive Oxygen Species-Initiated Mitochondrial Dysfunction and DR4 and DR5 Death Receptor Activation in Gastric Adenocarcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2,3-Dimethoxybenzyl Isothiocyanate for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of 2,3-Dimethoxybenzyl isothiocyanate, a molecule of interest in the fields of chemical biology and drug discovery. By leveraging established chemical principles and drawing parallels with closely related compounds, this document offers valuable insights for researchers, scientists, and professionals engaged in drug development.

Section 1: Physicochemical Properties and Identification

This compound is an aromatic isothiocyanate with the chemical formula C₁₀H₁₁NO₂S.[1] Its molecular weight is 209.26 g/mol .[1] This compound is typically available as a liquid with a purity of 98% or higher and should be stored at 2-8°C.[2]

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₁NO₂S | Cheméo[1] |

| Molecular Weight | 209.26 g/mol | Cheméo[1] |

| CAS Number | 34964-55-1 | Shenzhen Regent Biochemistry Tech Co., Ltd.[2] |

| Appearance | Liquid | Shenzhen Regent Biochemistry Tech Co., Ltd.[2] |

| Purity | ≥98% | Shenzhen Regent Biochemistry Tech Co., Ltd.[2] |

| Storage Temperature | 2-8°C | Shenzhen Regent Biochemistry Tech Co., Ltd.[2] |

Section 2: Synthesis and Characterization

The synthesis of this compound can be logically approached in a two-step process, beginning with the synthesis of the precursor 2,3-dimethoxybenzylamine, followed by its conversion to the target isothiocyanate.

Part 2.1: Synthesis of the Precursor: 2,3-Dimethoxybenzylamine

The synthesis of the key intermediate, 2,3-dimethoxybenzylamine, can be achieved via the reductive amination of 2,3-dimethoxybenzaldehyde. This aldehyde is an important pharmaceutical intermediate itself.[3]

Experimental Protocol: Reductive Amination of 2,3-Dimethoxybenzaldehyde

-

Reaction Setup: In a round-bottom flask, dissolve 2,3-dimethoxybenzaldehyde in a suitable solvent such as methanol or ethanol.

-

Amine Source: Add an ammonia source, such as ammonium acetate or a solution of ammonia in methanol, to the flask.

-

Reducing Agent: Cautiously add a reducing agent, for instance, sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN), in portions while maintaining the reaction temperature.

-

Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Quench the reaction by the careful addition of water. Extract the aqueous layer with an organic solvent like ethyl acetate.

-

Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude 2,3-dimethoxybenzylamine can be purified by column chromatography on silica gel.

Caption: Workflow for the synthesis of 2,3-dimethoxybenzylamine.

Part 2.2: Conversion to this compound

The transformation of the primary amine, 2,3-dimethoxybenzylamine, to the corresponding isothiocyanate is a well-established chemical conversion. A common and effective method involves the use of thiophosgene or a less hazardous equivalent.

Experimental Protocol: Thiocarbonylation of 2,3-Dimethoxybenzylamine

-

Reaction Setup: Dissolve 2,3-dimethoxybenzylamine in a suitable solvent, such as dichloromethane (DCM) or chloroform, in a reaction vessel.

-

Base: Add a base, for example, triethylamine (Et₃N) or pyridine, to the solution to act as an acid scavenger.

-

Thiocarbonylating Agent: Slowly add a solution of thiophosgene (CSCl₂) or a safer alternative like thiocarbonyl diimidazole in the same solvent to the reaction mixture, typically at a low temperature (e.g., 0°C).

-

Reaction Monitoring: Monitor the reaction by TLC to confirm the consumption of the starting amine.

-

Work-up: Upon completion, wash the reaction mixture with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude this compound can then be purified by flash column chromatography.

Caption: Workflow for the synthesis of this compound.

Part 2.3: Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the benzylic methylene protons (CH₂), and the two methoxy groups (OCH₃). The aromatic protons will likely appear as a multiplet in the range of δ 6.8-7.2 ppm. The benzylic protons should present as a singlet around δ 4.7 ppm. The two methoxy groups will each give a singlet, likely around δ 3.8-3.9 ppm.

-

¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons, the benzylic carbon, the two methoxy carbons, and the characteristic isothiocyanate carbon. The isothiocyanate carbon (-N=C=S) is expected to have a chemical shift in the range of δ 130-140 ppm.

-

Infrared (IR) Spectroscopy: The most prominent feature in the IR spectrum will be a strong, sharp absorption band between 2000 and 2200 cm⁻¹ due to the asymmetric stretching vibration of the isothiocyanate (-N=C=S) group.[4]

-

Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) would be expected to show the molecular ion peak [M]⁺ at m/z 209. Key fragmentation patterns would likely involve the loss of the isothiocyanate group and cleavage at the benzylic position.

Section 3: Biological Activity and Therapeutic Potential (Inferred)

While specific biological studies on this compound are limited in the public domain, a significant body of research on the parent compound, benzyl isothiocyanate (BITC), provides a strong basis for inferring its potential biological activities. The addition of methoxy groups is a common strategy in medicinal chemistry to modulate factors such as solubility, metabolic stability, and target engagement.

Part 3.1: Anticipated Anticancer Properties

BITC is well-documented to possess potent anticancer properties, acting through multiple mechanisms.[5][6][7][8][9] It is plausible that this compound shares some of these anticancer activities.

Potential Mechanisms of Action:

-

Induction of Apoptosis: BITC has been shown to induce programmed cell death in various cancer cell lines.[7][9] This is often mediated through the generation of reactive oxygen species (ROS) and the activation of caspase cascades.

-

Cell Cycle Arrest: BITC can halt the proliferation of cancer cells by inducing cell cycle arrest, frequently at the G2/M phase.[9]

-

Modulation of Signaling Pathways: Key signaling pathways implicated in cancer progression, such as MAPK and PI3K-AKT, are known to be modulated by BITC.[6]

Caption: Inferred anticancer mechanisms of this compound.

Part 3.2: Potential Antimicrobial Activity

Isothiocyanates, including BITC, are recognized for their broad-spectrum antimicrobial properties.[10] BITC has demonstrated efficacy against a range of Gram-positive and Gram-negative bacteria, including those implicated in oral infections.[11][12][13] It is reasonable to hypothesize that this compound also exhibits antimicrobial activity.

Potential Applications:

-

Development of Novel Antibiotics: As a potential new class of antimicrobial agents, it could be investigated for activity against drug-resistant bacterial strains.

-

Food Preservation: The antimicrobial properties of isothiocyanates suggest potential applications as natural food preservatives.

-

Oral Health Products: Given the activity of BITC against oral pathogens, the 2,3-dimethoxy derivative could be explored for inclusion in oral care formulations.

Section 4: Future Directions and Conclusion

This compound represents a promising, yet underexplored, molecule for chemical and biological research. This guide provides a foundational understanding of its properties, a logical synthetic strategy, and an informed perspective on its potential biological activities based on the extensive literature on related isothiocyanates.

Future research should focus on the following areas:

-

Definitive Synthesis and Characterization: The development and publication of a detailed, optimized synthetic protocol and full spectroscopic characterization are essential.

-

Biological Evaluation: In-depth studies are required to elucidate the specific anticancer and antimicrobial activities of this compound, including its mechanism of action and potential therapeutic targets.

-

Structure-Activity Relationship (SAR) Studies: A systematic investigation of how the 2,3-dimethoxy substitution pattern influences biological activity compared to the parent benzyl isothiocyanate and other substituted analogs would provide valuable insights for the design of more potent and selective therapeutic agents.

References

-

PrepChem.com. Synthesis of 2,4-dimethoxybenzylamine. Available from: [Link]

- Google Patents. CN103864588A - Preparation method of 2,3-dimethoxy benzaldehyde.

- Google Patents. CN102311351A - Synthesis method of 2, 4-dimethoxybenzylamine.

-

Eureka | Patsnap. Preparation method of 2,3-dimethoxy benzaldehyde. Available from: [Link]

- Al-Ghannam SM, et al. Benzyl isothiocyanate exhibits antibacterial and antibiofilm activity against Fusobacterium nucleatum while preserving viability of human bone marrow mesenchymal stem cells: an in vitro study. Frontiers in Cellular and Infection Microbiology. 2024.

-

PubChem. Benzyl Isothiocyanate | C8H7NS | CID 2346. Available from: [Link]

-

Cheméo. Chemical Properties of this compound (CAS 34964-55-1). Available from: [Link].

- Romeo L, et al. Isothiocyanates: An Overview of Their Antimicrobial Activity against Human Infections. Molecules. 2018;23(3):624.

- Dinh TN, et al. Anticancer activities of dietary benzyl isothiocyanate: A comprehensive review. Pharmacological Research. 2021;169:105666.

- Hsueh CW, et al. Anticancer effect of benzyl isothiocyanate on the apoptosis of human gemcitabine-resistant pancreatic cancer MIA PaCa-2/GemR cells (MIA RG100). Pharmacognosy Magazine. 2017;13(Suppl 3):S541-S545.

- Sofrata A, et al. Benzyl Isothiocyanate, a Major Component from the Roots of Salvadora Persica Is Highly Active against Gram-Negative Bacteria. PLOS One. 2011;6(8):e23045.

- Aires A, et al. Antimicrobial Activity of Isothiocyanates from Cruciferous Plants against Methicillin-Resistant Staphylococcus aureus (MRSA). Journal of Food Protection. 2011;74(5):808-814.

- Wattenberg LW. Inhibitory effects of benzyl isothiocyanate administered shortly before diethylnitrosamine or benzo[a]pyrene on pulmonary and forestomach neoplasia in A/J mice. Carcinogenesis. 1987;8(12):1971-3.

- Brown KK, et al. Biological targets of isothiocyanates. Biochimica et Biophysica Acta (BBA) - General Subjects. 2010;1800(1):1-11.

- Dinh TN, et al. Anticancer activities of dietary benzyl isothiocyanate: A comprehensive review. Pharmacological Research. 2021;169:105666.

- Wąsowicz M, et al. Benzyl Isothiocyanate, a Vegetable-Derived Compound, Induces Apoptosis via ROS Accumulation and DNA Damage in Canine Lymphoma and Leukemia Cells. International Journal of Molecular Sciences. 2021;22(19):10486.

- Kjær A, et al. Mass Spectra of Isothiocyanates. Acta Chemica Scandinavica. 1963;17:2143-2154.

-

ResearchGate. IR spectrum of 2,3-dimethoxy-N-(cyclohexyl)benzamide (4be). Available from: [Link]

- Sofrata A, et al. Benzyl Isothiocyanate, a Major Component from the Roots of Salvadora Persica Is Highly Active against Gram-Negative Bacteria. PLOS One. 2011;6(8):e23045.

- Abdel-Kader MS, et al. Optimization of the extraction condition for benzyl isothiocyanate contents in Salvadora persica roots “Siwak”. Saudi Pharmaceutical Journal. 2019;27(4):534-539.

- Uher M, et al. Isothiocyanates, XXXIX. Synthesis, infrared and ultraviolet spectra of some phenyl isothiocyanates having a heterocyclic substituent. Chemical Papers. 1973;27(6):808-810.

- Kirilova E, et al. Photophysical study of benzanthrone 3-isothiocyanate as novel fluorescent label.

- Tsou MF, et al. Benzyl isothiocyanate inhibits murine WEHI-3 leukemia cells in vitro and promotes phagocytosis in BALB/c mice in vivo. Leukemia Research. 2009;33(11):1505-11.

- Hanschen FS, et al. Determination of benzyl isothiocyanate metabolites in human plasma and urine by LC-ESI-MS/MS after ingestion of nasturtium (Tropaeolum majus L.). Analytical and Bioanalytical Chemistry. 2013;405(28):9215-25.

-

The Royal Society of Chemistry. Electronic Supplementary Information. Available from: [Link]

-

ResearchGate. IR absorption spectra of metal thiocyanates and isothiocyanates. Available from: [Link]

Sources

- 1. This compound (CAS 34964-55-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. Cas 34964-55-1,this compound | lookchem [lookchem.com]

- 3. Preparation method of 2,3-dimethoxy benzaldehyde - Eureka | Patsnap [eureka.patsnap.com]

- 4. chemicalpapers.com [chemicalpapers.com]

- 5. Anticancer activities of dietary benzyl isothiocyanate: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. phcog.com [phcog.com]

- 8. research.monash.edu [research.monash.edu]

- 9. Benzyl isothiocyanate inhibits murine WEHI-3 leukemia cells in vitro and promotes phagocytosis in BALB/c mice in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Isothiocyanates: An Overview of Their Antimicrobial Activity against Human Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Benzyl isothiocyanate exhibits antibacterial and antibiofilm activity against Fusobacterium nucleatum while preserving viability of human bone marrow mesenchymal stem cells: an in vitro study - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Benzyl isothiocyanate exhibits antibacterial and antibiofilm activity against Fusobacterium nucleatum while preserving viability of human bone marrow mesenchymal stem cells: an in vitro study [frontiersin.org]

- 13. Benzyl Isothiocyanate, a Major Component from the Roots of Salvadora Persica Is Highly Active against Gram-Negative Bacteria | PLOS One [journals.plos.org]

An In-depth Technical Guide to 2,3-Dimethoxybenzyl Isothiocyanate: From Synthesis to Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,3-Dimethoxybenzyl isothiocyanate, a member of the pharmacologically significant isothiocyanate family. While research on this specific analogue is nascent, this document synthesizes the available chemical data, outlines robust synthetic protocols, and extrapolates potential biological activities based on the well-established mechanisms of related isothiocyanates. This guide serves as a foundational resource for researchers interested in exploring the therapeutic potential of this compound and directs future research toward elucidating its natural occurrence and specific biological functions.

Introduction: The Isothiocyanate Landscape

Isothiocyanates (ITCs) are a class of naturally occurring organosulfur compounds characterized by the functional group -N=C=S. They are renowned for their presence in cruciferous vegetables such as broccoli, cabbage, and mustard greens, where they exist as glucosinolate precursors.[1] Upon plant tissue damage, the enzyme myrosinase hydrolyzes glucosinolates to release isothiocyanates, which serve as a defense mechanism for the plant.[1]

In the realm of human health, isothiocyanates have garnered significant attention for their potent chemopreventive and therapeutic properties.[2] Extensive research has demonstrated their ability to modulate a multitude of cellular pathways involved in carcinogenesis, inflammation, and microbial growth.[2][3] The biological activity of isothiocyanates is largely attributed to the electrophilic nature of the central carbon atom in the -N=C=S group, which readily reacts with nucleophilic cellular targets, including key proteins and enzymes.

This guide focuses on a specific, yet understudied, member of this family: This compound . By examining its chemical properties, synthesis, and the established bioactivities of its structural analogs, we aim to provide a roadmap for future investigation into its potential as a novel therapeutic agent.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and drug development. Below is a summary of the known properties of this compound.

| Property | Value | Source |

| CAS Number | 34964-55-1 | [4] |

| Molecular Formula | C₁₀H₁₁NO₂S | [4] |

| Molecular Weight | 209.27 g/mol | [4] |

| Appearance | Liquid | [5] |

| Purity | ≥98% (Commercially available) | [5] |

| Storage Temperature | 2-8°C | [5] |

| Boiling Point (Predicted) | 655.63 K | |

| LogP (Octanol/Water Partition Coefficient) (Predicted) | 2.307 | |

| Water Solubility (Predicted) | -2.94 (log10WS) |

Discovery and Natural Occurrence: An Uncharted Territory

The discovery of this compound is not well-documented in publicly available literature, suggesting it may have been first identified through chemical synthesis rather than isolation from a natural source. While many isothiocyanates are plant-derived, the natural occurrence of this compound or its glucosinolate precursor, 2,3-dimethoxybenzyl glucosinolate, has not been definitively established in any specific plant species to date.

The biosynthesis of isothiocyanates in plants is a well-understood enzymatic process.

Caption: Hypothetical biosynthesis of this compound.

Further phytochemical screening of a wider variety of plant species, particularly those known to produce aromatic glucosinolates, may lead to the discovery of natural sources of this compound.

Synthesis and Isolation

Given the current lack of identified natural sources, chemical synthesis remains the primary method for obtaining this compound for research purposes.

Synthetic Approach

The most common and efficient method for synthesizing isothiocyanates is from the corresponding primary amine.[1][6] This typically involves a two-step, one-pot reaction where the amine is first converted to a dithiocarbamate salt, which is then desulfurized to yield the isothiocyanate.

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from general methods for isothiocyanate synthesis.[1][7]

Materials:

-

2,3-Dimethoxybenzylamine

-

Carbon disulfide (CS₂)

-

Triethylamine (Et₃N)

-

4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate (DMT/NMM/TsO⁻)

-

Dichloromethane (DCM)

-

Microwave reactor

-

Silica gel for column chromatography

-

Hexane

Procedure:

-

Dithiocarbamate Formation: In a microwave-safe vessel, dissolve 2,3-Dimethoxybenzylamine (1 equivalent) in DCM.

-

Add triethylamine (3 equivalents) and carbon disulfide (3 equivalents) to the solution.

-

Stir the reaction mixture at room temperature for 5 minutes to form the dithiocarbamate intermediate.

-

Desulfurization: Add DMT/NMM/TsO⁻ (1 equivalent) to the reaction mixture.

-

Seal the vessel and place it in a microwave reactor.

-

Irradiate the reaction mixture for 3 minutes at 90°C.

-

Work-up and Purification: After cooling, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using hexane as the eluent to obtain pure this compound.

Self-Validation: The purity of the synthesized compound should be confirmed by analytical techniques such as NMR, Mass Spectrometry, and HPLC. The NIST database provides a reference mass spectrum for this compound.[4]

Potential Isolation from Natural Sources

Should a natural source of this compound be identified, its isolation would likely follow established protocols for other isothiocyanates.[8] This typically involves:

-

Extraction: Maceration of the plant material in a suitable solvent (e.g., chloroform, dichloromethane) to extract the isothiocyanate.[8]

-

Purification: Chromatographic techniques such as column chromatography or preparative HPLC would be employed to isolate the pure compound.

Biological Activities and Mechanism of Action: A Predictive Approach

Direct experimental data on the biological activities of this compound is limited. However, based on the extensive body of research on structurally similar isothiocyanates, particularly benzyl isothiocyanate (BITC), we can predict its potential pharmacological effects and mechanisms of action.

Anticipated Anticancer Activity

Isothiocyanates are well-established as potent anticancer agents, acting through multiple mechanisms.[2]

Caption: Predicted anticancer mechanisms of this compound.

-

Induction of Apoptosis: ITCs can trigger programmed cell death in cancer cells through both intrinsic (mitochondrial) and extrinsic pathways.[9] This often involves the generation of reactive oxygen species (ROS), disruption of mitochondrial membrane potential, and activation of caspases.[10]

-

Cell Cycle Arrest: Many isothiocyanates, including BITC, have been shown to induce cell cycle arrest, typically at the G2/M phase, thereby inhibiting cancer cell proliferation.[2]

-

Modulation of Signaling Pathways: ITCs are known to interfere with key signaling pathways that are often dysregulated in cancer, such as the NF-κB and MAPK pathways.[9]

Potential Antimicrobial Properties

Several isothiocyanates exhibit significant antimicrobial activity against a broad spectrum of pathogens.[1][3] Benzyl isothiocyanate, for instance, has demonstrated potent bactericidal effects, particularly against Gram-negative bacteria.[11] The antimicrobial action is thought to involve disruption of the bacterial cell membrane and inhibition of essential enzymes. It is plausible that this compound will also possess antimicrobial properties, a hypothesis that warrants experimental validation.

Future Directions and Conclusion

This compound represents an intriguing but largely unexplored molecule within the well-regarded isothiocyanate family. This technical guide has consolidated the available chemical information and provided a framework for its synthesis and potential biological activities based on established knowledge of its analogues.

Key areas for future research include:

-

Phytochemical Screening: A systematic investigation of plant species, particularly those in the Brassicaceae and Moringaceae families, to identify a natural source of 2,3-dimethoxybenzyl glucosinolate.

-

Biological Evaluation: In-depth in vitro and in vivo studies to determine the specific anticancer, antimicrobial, and anti-inflammatory activities of this compound.

-

Mechanism of Action Studies: Elucidation of the precise molecular targets and signaling pathways modulated by this compound.

-

Structural-Activity Relationship Studies: Comparison of the bioactivity of this compound with other methoxy-substituted and unsubstituted benzyl isothiocyanates to understand the role of the methoxy groups and their substitution pattern.

References

-

Cheméo. (n.d.). Chemical Properties of this compound (CAS 34964-55-1). Retrieved from [Link]

-

Kielar, A., & Zawadzińska, K. (2021). Synthesis of Isothiocyanates Using DMT/NMM/TsO− as a New Desulfurization Reagent. Molecules, 26(21), 6483. [Link]

-

Royal Society of Chemistry. (n.d.). General procedure for the synthesis of isothiocyanates. Retrieved from [Link]

-

Nakamura, Y., Miyoshi, N., & Uchida, K. (2007). Selective cytotoxicity of benzyl isothiocyanate in the proliferating fibroblastoid cells. International Journal of Cancer, 120(3), 484-492. [Link]

-

Wong, R., & Dolman, S. J. (2007). A facile and general protocol for the preparation of isothiocyanates from alkyl and aryl amines. The Journal of Organic Chemistry, 72(10), 3969–3971. [Link]

-

NIST. (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]

-

Miyoshi, N., Uchida, K., Osawa, T., & Nakamura, Y. (2007). Selective cytotoxicity of benzyl isothiocyanate in the proliferating fibroblastoid cells. International journal of cancer, 120(3), 484-492. [Link]

-

Sofrata, A., Al-Otaibi, M., & Gustafsson, A. (2011). Benzyl isothiocyanate, a major component from the roots of Salvadora persica is highly active against Gram-negative bacteria. PloS one, 6(8), e23045. [Link]

-

Romeo, L., Iori, R., Rollin, P., & Bramanti, P. (2018). Isothiocyanates: An Overview of Their Antimicrobial Activity against Human Infections. Molecules (Basel, Switzerland), 23(3), 624. [Link]

-

Sofrata, A., Al-Otaibi, M., & Gustafsson, A. (2011). Benzyl isothiocyanate, a major component from the roots of Salvadora persica is highly active against Gram-negative bacteria. PLoS One, 6(8), e23045. [Link]

-

LookChem. (n.d.). This compound, 98% CAS NO.34964-55-1. Retrieved from [Link]

-

Abba, C., & Al-Maharik, N. (2020). Glucosinolates: Natural Occurrence, Biosynthesis, Accessibility, Isolation, Structures, and Biological Activities. Molecules, 25(19), 4537. [Link]

- Blažević, I., & Mastelić, J. (2009). Glucosinolates: Novel sources and biological potential. Austin J Nutri Food Sci, 1(1), 1004.

-

Kyriakou, S., Miskidou, C., & Goundiam, O. (2022). Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources. Applied Sciences, 12(6), 2824. [Link]

-

Abdel-Kader, M. S., Alqasoumi, S. I., & El-Shishtawy, R. M. (2019). Optimization of the extraction condition for benzyl isothiocyanate contents in Salvadora persica roots “Siwak”. Saudi Pharmaceutical Journal, 27(6), 753-755. [Link]

- Xu, K., & Thornalley, P. J. (2001). Are isothiocyanates potential anti-cancer drugs?. Acta pharmacologica Sinica, 22(2), 135-143.

- Gamet-Payrastre, L., Li, P., Lumeau, S., Cassar, G., Dupont, M. A., Chevolleau, S., Gasc, N., Tulliez, J., & Tercé, F. (2000). Sulforaphane, a naturally occurring isothiocyanate, induces cell cycle arrest and apoptosis in HT29 human colon cancer cells. Cancer research, 60(5), 1426–1433.

-

Miyoshi, N., Uchida, K., Osawa, T., & Nakamura, Y. (2007). Selective cytotoxicity of benzyl isothiocyanate in the proliferating fibroblastoid cells. International Journal of Cancer, 120(3), 484–492. [Link]

-

Hsueh, C. W., Chen, C., Chiu, P. Y., Chiang, N. N., Lu, C. C., Yang, J. S., & Chen, F. A. (2017). Anticancer effect of benzyl isothiocyanate on the apoptosis of human gemcitabine-resistant pancreatic cancer MIA PaCa-2/GemR cells (MIA RG100). Pharmacognosy magazine, 13(Suppl 3), S543–S547. [Link]

-

Al-Samh, D. A., Al-Sheddi, E. S., & Al-Oqail, M. M. (2022). Benzyl Isothiocyanate-Induced Cytotoxicity via the Inhibition of Autophagy and Lysosomal Function in AGS Cells. Biomolecules & therapeutics, 30(4), 363–372. [Link]

-

Mastelić, J., Jerković, I., Blažević, I., Poljak-Blaži, M., Boranić, M., Radonić, A., & Krstulović, L. (2008). Comparative study on the antioxidant and biological activities of carvacrol, thymol, and eugenol derivatives. Journal of agricultural and food chemistry, 56(11), 3989–3996. [Link]

-

Romeo, L., Iori, R., Rollin, P., & Bramanti, P. (2018). Isothiocyanates: An Overview of Their Antimicrobial Activity against Human Infections. Molecules (Basel, Switzerland), 23(3), 624. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. US4659853A - Process for the production of isothiocyanate derivatives - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound [webbook.nist.gov]

- 5. CN103221389A - Method for producing isothiocyanate compound - Google Patents [patents.google.com]

- 6. rsc.org [rsc.org]

- 7. Synthesis of Isothiocyanates Using DMT/NMM/TsO− as a New Desulfurization Reagent [mdpi.com]

- 8. In vitro and in vivo antitumor activity of benzyl isothiocyanate: a natural product from Tropaeolum majus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. phcog.com [phcog.com]

- 11. rsc.org [rsc.org]

Potential biological activities of dimethoxy-substituted benzyl isothiocyanates

An In-depth Technical Guide to the Biological Activities of Dimethoxy-Substituted Benzyl Isothiocyanates

Abstract

Dimethoxy-substituted benzyl isothiocyanates (DMBITCs) represent a promising class of synthetically accessible compounds with a wide spectrum of biological activities. This technical guide provides a comprehensive overview of the current state of research into these molecules, with a particular focus on their anticancer, anti-inflammatory, and anti-angiogenic properties. We delve into the molecular mechanisms underpinning these activities, offering detailed experimental protocols and summarizing key structure-activity relationships. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of isothiocyanates.

Introduction: The Therapeutic Promise of Isothiocyanates

Isothiocyanates (ITCs) are naturally occurring organosulfur compounds found abundantly in cruciferous vegetables. For decades, they have been the subject of intense scientific scrutiny due to their potential health benefits, most notably their chemopreventive properties. The general structure of an isothiocyanate is characterized by the R−N=C=S group, where 'R' represents a variable organic substituent. This functional group is highly reactive, readily forming covalent adducts with nucleophilic cellular targets, which is central to its biological effects.

While natural ITCs like sulforaphane have been extensively studied, synthetic analogues offer the advantage of structural modification to optimize potency, selectivity, and pharmacokinetic properties. Among these, dimethoxy-substituted benzyl isothiocyanates have emerged as a particularly interesting subclass. The introduction of methoxy groups on the benzyl ring has been shown to significantly modulate their biological activity, leading to potent inhibitors of key cellular processes implicated in cancer and inflammation. This guide will explore the synthesis, biological evaluation, and mechanistic underpinnings of these promising compounds.

Anticancer Activities of Dimethoxy-Substituted Benzyl Isothiocyanates

The anticancer potential of DMBITCs has been a primary focus of research, with studies revealing their ability to interfere with critical cellular processes such as cell division, survival, and metastasis.

Inhibition of Tubulin Polymerization

Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and the mitotic spindle, making them a validated target for anticancer drugs. Several DMBITC isomers have been identified as potent inhibitors of tubulin polymerization, acting through a mechanism similar to that of colchicine.

A key study by Lee et al. (2018) systematically evaluated a series of DMBITCs, revealing that the position of the methoxy groups on the benzyl ring is a critical determinant of their tubulin-destabilizing activity. The 2,4-, 2,5-, and 3,4-dimethoxybenzyl isothiocyanates, in particular, have demonstrated significant inhibitory effects on tubulin polymerization. Molecular docking studies suggest that these compounds bind to the colchicine-binding site on β-tubulin, sterically hindering the association of tubulin dimers and thus disrupting microtubule formation. This leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.

Table 1: Inhibitory Activity of Dimethoxy-Benzyl Isothiocyanates on Tubulin Polymerization and Cancer Cell Proliferation

| Compound | Tubulin Polymerization IC50 (µM) | MCF-7 IC50 (µM) | A549 IC50 (µM) |

| 2,4-DMBITC | 2.3 ± 0.2 | 0.21 ± 0.02 | 0.15 ± 0.01 |

| 2,5-DMBITC | 2.5 ± 0.3 | 0.25 ± 0.03 | 0.18 ± 0.02 |

| 3,4-DMBITC | 3.1 ± 0.4 | 0.33 ± 0.04 | 0.24 ± 0.03 |

| Colchicine | 2.1 ± 0.1 | 0.01 ± 0.001 | 0.008 ± 0.001 |

Data synthesized from Lee et al., Journal of Medicinal Chemistry, 2018.

Caption: Proposed mechanism of DMBITC-induced apoptosis.

Induction of Apoptosis via ROS and Modulation of Signaling Pathways

Beyond their effects on microtubules, DMBITCs can trigger programmed cell death through other mechanisms. The 3,4-dimethoxybenzyl isothiocyanate (3,4-DMBITC), for instance, has been shown to induce apoptosis in human colon cancer cells by promoting the generation of reactive oxygen species (ROS). This increase in intracellular ROS levels activates stress-related signaling pathways, including the mitogen-activated protein kinases (MAPKs) such as JNK and p38, while simultaneously inhibiting the pro-survival PI3K/Akt pathway. This coordinated modulation of signaling cascades culminates in the activation of caspases and the execution of the apoptotic program.

Caption: ROS-mediated apoptotic pathway of 3,4-DMBITC.

Anti-Metastatic Effects

The metastatic spread of cancer is a major cause of mortality. Interestingly, 3,4-DMBITC has also demonstrated anti-metastatic properties in colon cancer cells. It achieves this by inhibiting cell migration and invasion, key steps in the metastatic cascade. The underlying mechanism involves the suppression of matrix metalloproteinases (MMPs), enzymes that degrade the extracellular matrix, thereby facilitating cancer cell dissemination.

Anti-inflammatory and Anti-angiogenic Activities

Chronic inflammation and angiogenesis (the formation of new blood vessels) are two hallmarks of cancer that also play crucial roles in other pathologies. Certain DMBITC derivatives have shown promise in targeting these processes.

A notable example is 4-carbomethoxy-2,5-dimethoxybenzyl isothiocyanate, which has been reported to possess potent anti-inflammatory and anti-angiogenic activities. This compound exerts its effects by inhibiting the activation of two key transcription factors: nuclear factor-kappa B (NF-κB) and signal transducer and activator of transcription 3 (STAT3). Both NF-κB and STAT3 are master regulators of genes involved in inflammation and angiogenesis. By blocking their activation, this DMBITC derivative can effectively suppress the expression of pro-inflammatory cytokines and pro-angiogenic factors like vascular endothelial growth factor (VEGF).

Caption: Inhibition of NF-κB and STAT3 signaling.

Experimental Protocols

To ensure the reproducibility and validation of the findings discussed, this section provides standardized protocols for key assays used in the evaluation of DMBITCs.

Tubulin Polymerization Assay

This assay measures the ability of a compound to interfere with the in vitro polymerization of purified tubulin.

-

Materials: Purified bovine brain tubulin (>99% pure), G-PEM buffer (80 mM PIPES, pH 6.8, 1 mM MgCl2, 1 mM EGTA, 1 mM GTP), test compound (DMBITC), positive control (colchicine), negative control (DMSO), 96-well microplate, temperature-controlled spectrophotometer.

-

Procedure:

-

Prepare solutions of the test compound and controls in G-PEM buffer.

-

On ice, add 5 µL of the compound solution to each well of a pre-chilled 96-well plate.

-

Add 50 µL of ice-cold tubulin solution (3 mg/mL in G-PEM) to each well.

-

Place the plate in a spectrophotometer pre-warmed to 37°C.

-

Immediately begin monitoring the change in absorbance at 340 nm every minute for 60 minutes.

-

The rate of polymerization is determined from the linear phase of the absorbance curve.

-

Calculate the IC50 value by plotting the percentage of inhibition against the compound concentration.

-

MTT Assay for Cell Viability

This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cultured cells.

-

Materials: Cancer cell line (e.g., MCF-7, A549), complete culture medium, 96-well culture plate, test compound (DMBITC), DMSO, MTT solution (5 mg/mL in PBS), solubilization buffer (e.g., 10% SDS in 0.01 M HCl).

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the DMBITC for 24-72 hours. Include a vehicle control (DMSO).

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the control and determine the IC50 value.

-

Caption: A simplified workflow for the MTT assay.

Structure-Activity Relationship (SAR) and Future Perspectives

The research to date clearly indicates a strong structure-activity relationship for DMBITCs. The position of the two methoxy groups on the benzyl ring is a key determinant of their biological activity, particularly their ability to inhibit tubulin polymerization. The 2,4- and 2,5-isomers appear to be particularly potent in this regard. The addition of other substituents, such as the carbomethoxy group in 4-carbomethoxy-2,5-dimethoxybenzyl isothiocyanate, can shift the activity profile towards anti-inflammatory and anti-angiogenic effects.

Future research in this area should focus on:

-

Systematic SAR studies: Synthesizing and evaluating a broader range of analogues to further refine the SAR and optimize potency and selectivity.

-

Pharmacokinetic and in vivo studies: Assessing the drug-like properties of the most promising DMBITCs, including their absorption, distribution, metabolism, and excretion (ADME), as well as their efficacy in animal models of cancer and inflammation.

-

Target deconvolution: Identifying the full spectrum of cellular targets for these compounds to better understand their polypharmacological effects.

References

-

Lee, S., et al. (2018). Synthesis and Biological Evaluation of Dimethoxy-Substituted Benzyl Isothiocyanates as Potent Tubulin Polymerization Inhibitors. Journal of Medicinal Chemistry, 61(9), 4239-4244. [Link]

-

Choi, Y. H., et al. (2018). Pro-apoptotic and anti-metastatic effects of 3,4-dimethoxybenzyl isothiocyanate in human colon cancer cells. Food and Chemical Toxicology, 119, 324-331. [Link]

-

Lee, S., et al. (2018). Synthesis and Biological Evaluation of Dimethoxy-Substituted Benzyl Isothiocyanates as Potent Tubulin Polymerization Inhibitors. Journal of Medicinal Chemistry. [Link]

-

Kundu, J. K., et al. (2011). 4-Carbomethoxy-2,5-dimethoxybenzyl isothiocyanate inhibits STAT3 and NF-κB signaling and exhibits potent anti-inflammatory and anti-angiogenic activities in vitro and in vivo. Journal of Cellular and Molecular Medicine, 15(3), 652-664. [Link]

An In-Depth Technical Guide to the Anticancer Potential of 2,3-Dimethoxybenzyl Isothiocyanate

Abstract

Isothiocyanates (ITCs), a class of phytochemicals derived from cruciferous vegetables, are renowned for their potent cancer chemopreventive and therapeutic properties.[1] Among these, Benzyl Isothiocyanate (BITC) has been extensively studied for its ability to target multiple cancer hallmarks, including the induction of apoptosis, cell cycle arrest, and the generation of reactive oxygen species (ROS).[2][3] Recent structure-activity relationship (SAR) studies have revealed that substitutions on the benzyl ring can significantly modulate this anticancer activity. Specifically, the addition of methoxy groups has been correlated with enhanced potency. While direct research on 2,3-Dimethoxybenzyl isothiocyanate is nascent, evidence from closely related analogs, such as 3,4-dimethoxybenzyl isothiocyanate, demonstrates superior activity as a potent inhibitor of tubulin polymerization and an inducer of G2/M cell cycle arrest.[4] This guide synthesizes the extensive knowledge of BITC's mechanisms with the emerging data on its methoxy-substituted analogs to build a comprehensive technical profile of this compound as a highly promising, multi-targeted agent for cancer drug development. We will detail its core mechanisms of action, provide field-proven experimental protocols for its investigation, and outline future directions to fully harness its therapeutic potential.

Introduction: Isothiocyanates as a Cornerstone of Cancer Chemoprevention

The inverse correlation between the consumption of cruciferous vegetables (e.g., broccoli, watercress, and cabbage) and cancer risk is well-documented in epidemiological studies.[5] This protective effect is largely attributed to glucosinolates, which are hydrolyzed by the enzyme myrosinase upon plant damage (e.g., chewing) to yield biologically active isothiocyanates (ITCs).[6] ITCs are characterized by their –N=C=S functional group, a highly electrophilic moiety that readily reacts with cellular nucleophiles, particularly the sulfhydryl groups of cysteine residues in proteins, leading to the modulation of numerous cellular processes.[7]

Benzyl isothiocyanate (BITC) is one of the most extensively studied ITCs, demonstrating robust anticancer activity across a wide range of human cancer cell lines, including pancreatic, breast, oral, and lung cancers, as well as in preclinical animal models.[6][8] Its efficacy stems from a multi-pronged attack on cancer cells, encompassing the induction of apoptotic cell death, arrest of the cell cycle, and modulation of critical oncogenic signaling pathways.[1][2]

The Emergence of this compound: A Structure-Activity Relationship (SAR) Perspective

The core structure of BITC, featuring a benzyl ring and the isothiocyanate group, provides a versatile scaffold for chemical modification.[9] SAR studies are crucial in medicinal chemistry to understand how specific structural modifications influence biological activity. For BITC analogs, substitutions on the benzyl ring have been shown to significantly impact potency.

Recent research has systematically investigated a series of BITC analogs, revealing that the addition of methoxy (–OCH₃) groups to the benzyl ring can substantially enhance anticancer efficacy. A study focusing on tubulin polymerization inhibitors identified 3,4-dimethoxybenzyl isothiocyanate as a highly active agent, exhibiting over 85% inhibition of tubulin polymerization at a 25 µM concentration—a significant improvement over the parent BITC.[4] This enhanced activity was directly correlated with a more profound G2/M cell cycle arrest.[4][7] While data for the 2,3-dimethoxy isomer is less prevalent in current literature, the established principle strongly suggests it shares this enhanced potency. The methoxy groups are thought to alter the electronic properties and steric profile of the molecule, potentially improving its interaction with biological targets like tubulin.

This guide, therefore, proceeds on the well-founded hypothesis that this compound represents a next-generation BITC analog with superior anticancer potential, warranting dedicated investigation.

Core Anticancer Mechanisms

The anticancer activity of this compound is predicted to be a composite of several interconnected mechanisms, amplified by the dimethoxy substitution.

Inhibition of Microtubule Dynamics and Induction of G2/M Cell Cycle Arrest

A primary mechanism for methoxy-substituted BITC analogs is the disruption of microtubule dynamics.[4] Microtubules, dynamic polymers of α- and β-tubulin, are essential for forming the mitotic spindle during cell division.[10] Agents that interfere with their polymerization or depolymerization can halt the cell cycle, typically at the G2/M checkpoint, and ultimately trigger cell death.[11]

The potent inhibitory effect of dimethoxybenzyl isothiocyanates on tubulin polymerization leads to a robust accumulation of cells in the G2/M phase.[4] This arrest prevents cancer cells from completing mitosis and proliferating.[1] The causality is direct: by preventing the formation of a functional mitotic spindle, the spindle assembly checkpoint is activated, halting the cell cycle and marking the cell for apoptosis if the damage cannot be repaired.

Figure 2: ROS-mediated intrinsic apoptosis pathway activated by this compound.

Modulation of Key Oncogenic Signaling Pathways

BITC is known to interfere with multiple signaling pathways that are constitutively active in cancer cells and drive their growth and survival. These include:

-

MAPK Pathway: BITC can activate the pro-apoptotic JNK and p38 MAP kinases while inhibiting the pro-survival ERK pathway. [12][13]This differential regulation shifts the cellular balance towards apoptosis.

-

Deubiquitinating Enzymes (DUBs): A novel mechanism for ITCs is the inhibition of DUBs, such as USP9x. [14]DUBs remove ubiquitin tags from proteins, often protecting them from degradation. By inhibiting USP9x, ITCs can promote the degradation of anti-apoptotic proteins like Mcl-1, further sensitizing cancer cells to apoptosis. [14]

Methodologies for Investigating Anticancer Effects

To rigorously evaluate the anticancer potential of this compound, a series of standardized in vitro assays are required. The following protocols are designed as self-validating systems, incorporating necessary controls for trustworthy data generation.

Figure 3: General experimental workflow for evaluating anticancer potential.

Cell Viability (MTT Assay)

-

Principle: Measures the metabolic activity of cells, which is proportional to the number of viable cells. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.

-

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.

-

Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 5, 10, 25, 50 µM) and a vehicle control (e.g., 0.1% DMSO). Incubate for 24, 48, or 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (concentration required to inhibit growth by 50%).

-

Cell Cycle Analysis (Propidium Iodide Staining)

-

Principle: Propidium Iodide (PI) is a fluorescent intercalating agent that stains DNA. The fluorescence intensity is directly proportional to the DNA content, allowing for the quantification of cells in different phases of the cell cycle (G1, S, G2/M).

-

Protocol:

-

Cell Culture & Treatment: Seed 1x10⁶ cells in 6-well plates. After overnight adherence, treat with the compound (e.g., at IC₅₀ and 2x IC₅₀ concentrations) for 24 hours.

-

Harvesting: Harvest cells by trypsinization, collect them by centrifugation (300 x g, 5 min), and wash once with ice-cold PBS.

-

Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Fix overnight at -20°C. Causality Note: Fixation permeabilizes the cell membrane and preserves the cellular structure for accurate DNA staining.

-

Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in 500 µL of PI/RNase Staining Buffer. Incubate for 30 minutes at room temperature in the dark. Causality Note: RNase is included to degrade RNA, ensuring that PI only stains DNA for accurate cell cycle analysis.

-

Analysis: Analyze the samples using a flow cytometer. Model the resulting histograms to determine the percentage of cells in each phase.

-

In Vitro Tubulin Polymerization Assay

-

Principle: This cell-free assay directly measures the effect of a compound on the polymerization of purified tubulin into microtubules. Polymerization can be tracked by measuring the increase in fluorescence of a reporter dye. [11][15]* Protocol:

-

Reagent Preparation: Reconstitute lyophilized, high-purity (>99%) tubulin protein in a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA).

-

Reaction Setup: In a 96-well plate, mix the tubulin solution with GTP (a required cofactor for polymerization) and a fluorescent reporter dye.

-

Compound Addition: Add this compound (e.g., at 5, 10, 25 µM), a positive control inhibitor (e.g., colchicine), and a vehicle control (DMSO).

-

Initiation & Measurement: Initiate polymerization by incubating the plate at 37°C. Measure the fluorescence intensity every minute for 60-90 minutes using a fluorescence plate reader.

-

Analysis: Plot fluorescence intensity versus time. A potent inhibitor will show a significantly reduced rate of polymerization and a lower final microtubule mass compared to the vehicle control. [4]

-

Data Interpretation and Summary

The primary output from initial screening is the IC₅₀ value, which quantifies the potency of the compound. Based on published data for BITC and its analogs, we can anticipate the enhanced potency of the dimethoxy variant.

| Compound | Cancer Cell Line | IC₅₀ (µM) | Key Mechanism | Reference |

| Benzyl ITC (BITC) | Human Ovarian (CH1) | ~5.0 | General Cytotoxicity | [16] |

| Benzyl ITC (BITC) | Murine Leukemia (L-1210) | ~0.86 | General Cytotoxicity | [16] |

| Benzyl ITC (BITC) | Oral Squamous (SCC9) | ~1.8 - 17 | Apoptosis Induction | [8] |

| 3,4-Dimethoxybenzyl ITC | Human Leukemia (MV-4-11) | ~0.81 | Tubulin Inhibition | [7] |

| 3,4-Dimethoxybenzyl ITC | Human Ovarian (A2780) | ~1.24 | Tubulin Inhibition | [7] |

This table summarizes representative data to highlight the increased potency (lower IC₅₀) of methoxy-substituted BITC analogs compared to the parent compound.

Conclusion and Future Research Directions

The available evidence strongly supports the hypothesis that this compound is a potent anticancer agent. By building upon the well-established, multi-targeted mechanisms of its parent compound, BITC, and incorporating the enhanced tubulin polymerization inhibition conferred by methoxy substitutions, this molecule represents a compelling candidate for further drug development. Its ability to simultaneously induce G2/M cell cycle arrest and ROS-mediated apoptosis makes it a powerful tool against cancer cell proliferation.

Future Directions:

-

In-depth Profiling: A comprehensive screening against a larger panel of cancer cell lines is necessary to identify specific cancer types that are most sensitive to this compound.

-

In Vivo Efficacy: Studies using xenograft models in immunocompromised mice are essential to validate the in vitro findings and assess the compound's ability to inhibit tumor growth in a living system. [8]* Pharmacokinetic Studies: Evaluation of the compound's absorption, distribution, metabolism, and excretion (ADME) properties is critical for its development as a clinical therapeutic.

-

Combination Therapies: Investigating the synergistic effects of this compound with existing chemotherapeutic agents could reveal new, more effective treatment regimens. [1] This technical guide provides the foundational knowledge and experimental framework for researchers to unlock the full therapeutic potential of this compound in the fight against cancer.

References

-

Amale, S.K., Patil, P.B., Baviskar, P.S., & Tade, R.S. (n.d.). Structure–activity relationship (SAR) of benzyl isothiocyanate (BITC), highlighting key functional groups. ResearchGate. [Link]

-

Miłaczewska, A. (2012). Naturally occurring hydroxyalkyl isothiocyanates and isothiocyanatoalkyl benzoates - structure-activity and structure-mechanism of action relationship studies. science24.com. [Link]

-

Boreddy, S.R., Sahu, R.P., & Srivastava, S.K. (2009). Benzyl isothiocyanate-mediated generation of reactive oxygen species causes cell cycle arrest and induces apoptosis via activation of MAPK in human pancreatic cancer cells. Carcinogenesis, 30(10), 1744-53. [Link]

-

Gajda, A., et al. (2023). Isothiocyanates as Tubulin Polymerization Inhibitors—Synthesis and Structure–Activity Relationship Studies. International Journal of Molecular Sciences, 24(18), 13674. [Link]

-

Gajda, A., et al. (2023). Isothiocyanates as Tubulin Polymerization Inhibitors—Synthesis and Structure–Activity Relationship Studies. Semantic Scholar. [Link]

-

Koprowska, K., et al. (2021). Synthesis of Isothiocyanates Using DMT/NMM/TsO as a New Desulfurization Reagent. Molecules, 26(20), 6272. [Link]

-

Koprowska, K., et al. (2021). Synthesis of Isothiocyanates Using DMT/NMM/TsO− as a New Desulfurization Reagent. MDPI. [Link]

-

Fofaria, N.M., et al. (2015). Naturally Occurring Isothiocyanates Exert Anticancer Effects by Inhibiting Deubiquitinating Enzymes. Brandeis University. [Link]

-

Dinh, T.N., et al. (2021). Anticancer activities of dietary benzyl isothiocyanate: A comprehensive review. ResearchGate. [Link]

-

Chen, Y.S., et al. (2016). Benzyl isothiocyanate promotes apoptosis of oral cancer cells via an acute redox stress-mediated DNA damage response. Food and Chemical Toxicology, 97, 237-245. [Link]

-

Dinh, T.N., et al. (2021). Anticancer activities of dietary benzyl isothiocyanate: A comprehensive review. Pharmacological Research, 169, 105666. [Link]

-

Pintão, A.M., et al. (1995). In vitro and in vivo antitumor activity of benzyl isothiocyanate: a natural product from Tropaeolum majus. Planta Medica, 61(3), 233-6. [Link]

-

Miyoshi, N., et al. (2004). A link between benzyl isothiocyanate-induced cell cycle arrest and apoptosis: involvement of mitogen-activated protein kinases in the Bcl-2 phosphorylation. Carcinogenesis, 25(4), 559-67. [Link]

-

Klejman, A., et al. (2020). A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe. Cancers (Basel), 12(8), 2161. [Link]

-

Kim, S.M., et al. (2019). Benzyl Isothiocyanate Induces Apoptosis via Reactive Oxygen Species-Initiated Mitochondrial Dysfunction and DR4 and DR5 Death Receptor Activation in Gastric Adenocarcinoma Cells. Biomolecules, 9(12), 839. [Link]

-

Klejman, A., et al. (2020). A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe. PubMed. [Link]

-